molecular formula C21H23NO4S B12306089 N-Fmoc-S-propyl-L-cysteine

N-Fmoc-S-propyl-L-cysteine

Cat. No.: B12306089
M. Wt: 385.5 g/mol
InChI Key: RRIUUOXIQLZCJX-UHFFFAOYSA-N
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Description

N-Fmoc-S-propyl-L-cysteine is a derivative of the amino acid cysteine, where the thiol group of cysteine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the sulfur atom is substituted with a propyl group. This compound is commonly used in peptide synthesis and protein chemistry due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-S-propyl-L-cysteine typically involves the protection of the amino group of L-cysteine with an Fmoc group, followed by the alkylation of the thiol group with a propyl group. The reaction conditions often include the use of base-labile protecting groups and mild alkylating agents to ensure the selective modification of the thiol group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-S-propyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfide-linked peptides.

    Reduction: Free thiol peptides.

    Substitution: Free amino peptides.

Mechanism of Action

The mechanism of action of N-Fmoc-S-propyl-L-cysteine involves the protection of the cysteine thiol group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the free amino group. This enables the sequential assembly of peptides and proteins with high precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-S-propyl-L-cysteine is unique due to its propyl substitution, which provides distinct steric and electronic properties compared to other cysteine derivatives. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous .

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propylsulfanylpropanoic acid

InChI

InChI=1S/C21H23NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)

InChI Key

RRIUUOXIQLZCJX-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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